Researchers requiring non-aqueous proton-conducting electrolytes for high-temperature fuel cells face limitations with aprotic ionic liquids. Dimethylammonium nitrate (DMAN) solves this with high intrinsic conductivity and proton transfer capability.
Procure high-purity DMAN with consistent lot-to-lot quality.
Dimethylammonium nitrate (DMAN) is a highly crystalline protic ionic liquid (PIL) precursor characterized by a melting point of 75 °C and exceptional intrinsic ionic conductivity[1]. Unlike standard aprotic ionic liquids, DMAN facilitates rapid proton transfer, making it a critical component in formulating non-aqueous electrolytes for high-temperature polymer electrolyte membrane fuel cells (PEMFCs) [2]. Beyond energy storage, its specific hydrogen-bonding network and steric profile allow it to function as a highly efficient deep eutectic solvent (DES) component and a surfactant modulator [3]. For industrial procurement, DMAN is prioritized when processes require high thermal stability, superior ionic mobility, or intrinsic capping capabilities that conventional aqueous salts or lower-homolog alkylammonium nitrates cannot provide.
Substituting Dimethylammonium nitrate with its closest analog, Ethylammonium nitrate (EAN), fundamentally alters the thermal and electrochemical profile of the target system. While EAN is liquid at room temperature, pure DMAN melts at 75 °C but exhibits a significantly higher intrinsic electrical conductivity in the melt state, which is critical for minimizing ohmic losses in fuel cells [1]. Furthermore, attempting to replace DMAN with aprotic ionic liquids (e.g., imidazolium-based salts) eliminates the proton-transfer mechanism entirely, rendering the substitute useless for PEMFC applications [2]. In nanomaterial synthesis, substituting DMAN in polyol deep eutectic solvents removes the intrinsic capping capability of the dimethylammonium cation, forcing the procurement and addition of external polymeric capping agents like PVP to prevent particle agglomeration [3].
For high-temperature fuel cell applications, electrolyte conductivity is a primary procurement metric. While Ethylammonium nitrate (EAN) is a common baseline, the isomeric form Dimethylammonium nitrate (DMAN) demonstrates intrinsically higher electrical conductivity [1]. When formulated into a 3:7 molar eutectic mixture with EAN, the DMAN system achieves an exceptional conductivity of 27.8 mS/cm at 25 °C [1]. This performance rivals that of highly concentrated aqueous solutions (e.g., aqueous LiCl) and significantly outperforms standard aprotic ionic liquids, which lack the rapid proton-exchange kinetics required for efficient fuel cell operation [2].
| Evidence Dimension | Electrical conductivity at 25 °C |
| Target Compound Data | 27.8 mS/cm (in 3:7 DMAN:EAN eutectic mixture) |
| Comparator Or Baseline | Standard aprotic ionic liquids (e.g., [BMIM][BF4]) and pure EAN |
| Quantified Difference | DMAN mixtures achieve >27 mS/cm, matching aqueous electrolyte performance without the volatility of water. |
| Conditions | Ambient temperature (25 °C) non-aqueous conductivity testing |
Enables the formulation of high-temperature (>100 °C) polymer membrane fuel cells without the dry-out and volatility issues associated with aqueous electrolytes.
In the continuous flow synthesis of coinage metal colloids, the choice of solvent directly impacts product monodispersity and process atom economy. Utilizing a Dimethylammonium nitrate-polyol Deep Eutectic Solvent (DES) provides a dual-function medium that acts as both the solvent and an intrinsic capping reagent [1]. Compared to traditional aqueous synthesis routes that require the addition of external templating agents like polyvinylpyrrolidone (PVP), the DMAN-based DES eliminates this requirement while maintaining strict control over nanoparticle size and preventing agglomeration [1].
| Evidence Dimension | Atom economy and capping agent requirement |
| Target Compound Data | DMAN-polyol DES functions as an intrinsic capping agent for Ag/Au colloids |
| Comparator Or Baseline | Standard aqueous or ChCl:urea DES synthesis requiring external PVP |
| Quantified Difference | 100% elimination of external polymeric capping agents while achieving high monodispersity in continuous flow. |
| Conditions | Millifluidic continuous flow synthesis of metal nanoparticles |
Streamlines supply chains by replacing multi-component synthesis mixtures with a single, highly efficient DES precursor.
Pure DMAN is a solid at room temperature with a melting point of 75 °C, which normally limits its use as a room-temperature liquid electrolyte [1]. However, when alloyed with EAN in a 3:7 molar ratio, the resulting eutectic mixture exhibits profound supercooling properties. Instead of crystallizing, the DMAN/EAN mixture supercools down to a glass transition temperature (Tg) of -93 °C [1]. This represents a massive suppression of the freezing point compared to the pure components (EAN melts at 14 °C), providing an exceptionally wide liquid operating window for electrochemical devices[1].
| Evidence Dimension | Glass transition / crystallization temperature |
| Target Compound Data | -93 °C glass transition temperature (Tg) for 3:7 DMAN:EAN mixture |
| Comparator Or Baseline | Pure EAN (mp 14 °C) and pure DMAN (mp 75 °C) |
| Quantified Difference | Freezing point suppression of over 100 °C compared to pure EAN, preventing crystallization at sub-zero temperatures. |
| Conditions | Differential Thermal Analysis (DTA) of molar eutectic mixtures |
Provides a highly stable, low-temperature-capable liquid electrolyte that resists crystallization during thermal cycling in energy storage devices.
DMAN acts as a highly effective modulator for surfactant self-assembly in aqueous environments. When added to solutions of hexadecyl-trimethylammonium bromide (CTAB), DMAN significantly alters the critical micelle concentration (CMC) and induces the formation of large organized domains reaching several hundred nanometers in size [1]. Compared to pure CTAB solutions, the incorporation of DMAN enhances the micellar solubility of hydrophobic compounds (such as salicylic acid), demonstrating its utility as a structural tuning agent in complex colloidal formulations[1].
| Evidence Dimension | Micellar domain size and solubility enhancement |
| Target Compound Data | Formation of hundreds-of-nanometers domains with enhanced hydrophobic solubility |
| Comparator Or Baseline | Pure CTAB aqueous solution |
| Quantified Difference | Measurable shift in CMC and structural transition from standard micelles to large-scale organized domains. |
| Conditions | Aqueous solution, dynamic light scattering (DLS) and conductimetric analysis |
Allows formulators to precisely tune the solubilization capacity of surfactant systems for drug delivery or complex chemical extractions.
Leveraging its exceptionally high intrinsic conductivity and proton-transfer capabilities, DMAN is utilized as a core component in non-aqueous electrolytes. By replacing volatile aqueous systems, DMAN enables fuel cells to operate efficiently at temperatures exceeding 100 °C without membrane dry-out [1].
DMAN is employed in the formulation of specialized deep eutectic solvents (DES) for the millifluidic synthesis of coinage metal colloids. Its intrinsic capping properties eliminate the need for external polymeric stabilizers, streamlining the production of highly monodisperse silver and gold nanoparticles[2].
Through the formation of deep eutectic mixtures with other alkylammonium nitrates, DMAN provides an ultra-wide liquid operating window (down to -93 °C). This makes it an ideal procurement choice for specialized batteries and capacitors deployed in extreme thermal environments where standard electrolytes would freeze [1].
In chemical processing and drug delivery formulations, DMAN is used as a structural modulator to adjust the critical micelle concentration of primary surfactants. Its addition facilitates the creation of large micellar domains, significantly boosting the aqueous solubility of hydrophobic active ingredients [3].